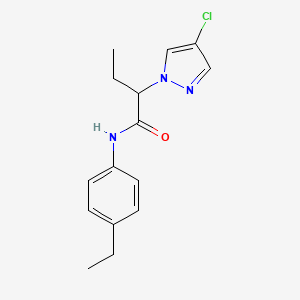![molecular formula C16H13ClN4O4S B10944743 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10944743.png)
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Nitrobenzenesulfonamide Moiety: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity. The chlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-CHLOROBENZYL)-2-(1-ADAMANTYL)ACETAMIDE
- N~1~-(3-CHLOROBENZYL)-1-BUTANAMINE HYDROCHLORIDE
- N~1~-(3-CHLOROBENZYL)-1-(4-METHYLPENTANOYL)-L-PROLINAMIDE
Uniqueness
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a chlorobenzyl group, and a nitrobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13ClN4O4S |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN4O4S/c17-13-3-1-2-12(8-13)10-20-11-14(9-18-20)19-26(24,25)16-6-4-15(5-7-16)21(22)23/h1-9,11,19H,10H2 |
InChI Key |
XHXWGCSGHQCHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-{(1Z)-1-[2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10944660.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944665.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10944667.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10944673.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10944679.png)
![(5Z)-5-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene)-3-(1-phenylethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944691.png)
![N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944694.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B10944700.png)
![N,N,9-trimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10944706.png)

![1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-methoxyethyl)thiourea](/img/structure/B10944713.png)
![5,7-Bis(difluoromethyl)-2-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10944717.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10944720.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10944736.png)
